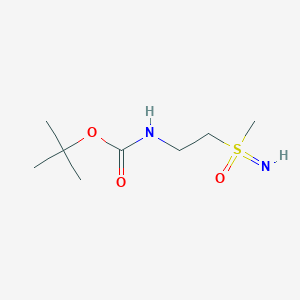

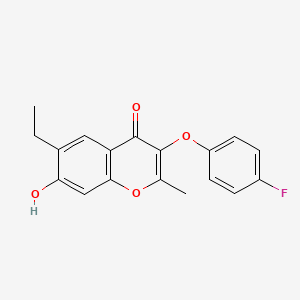

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of carbamate and tert-butyl group. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . The tert-butyl group is a branched alkyl group derived from butane and has the formula -C(CH3)3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl carbamates can be synthesized through various methods. One common method involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Building Blocks in Organic Synthesis : Xavier Guinchard, Yannick Vallée, and Jean-Noël Denis (2005) demonstrated the utility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, serving as key intermediates for the synthesis of N-(Boc)hydroxylamines. These compounds have been highlighted for their role as building blocks in organic synthesis, showcasing versatility in chemical transformations Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005.

Synthesis of Biologically Active Intermediates : Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) outlined a rapid synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino) ethyl) (methyl) amino)-2-methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The method involves acylation, nucleophilic substitution, and reduction steps, with an overall yield of 81% Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017.

Environmental Research

Fuel Oxygenates Solubility Study : R. Gonzalez-Olmos and M. Iglesias (2008) studied the solubility of fuel oxygenates like methyl tert-butyl ether (MTBE) in aqueous media, which is crucial for understanding the environmental fate and transport of these pollutants. The work emphasizes the importance of temperature on solubility trends and introduces theoretical models for prediction R. Gonzalez-Olmos, M. Iglesias, 2008.

Microbial Degradation of Fuel Oxygenates : F. Fayolle, J. Vandecasteele, and F. Monot (2001) discussed significant advances in the microbiology of the degradation of MTBE and other oxygenated gasoline additives. This study highlights the potential for biological treatment of water contaminated with these compounds, offering insights into microbial pathways capable of mineralizing MTBE F. Fayolle, J. Vandecasteele, F. Monot, 2001.

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl N-[2-(methylsulfonimidoyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-8(2,3)13-7(11)10-5-6-14(4,9)12/h9H,5-6H2,1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBXHNSJKIYNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)

amine hydrochloride](/img/no-structure.png)

![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)

![1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2936531.png)

![3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2936536.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propyl-4-pyrimidinol](/img/structure/B2936538.png)

![3-(2,3-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936540.png)